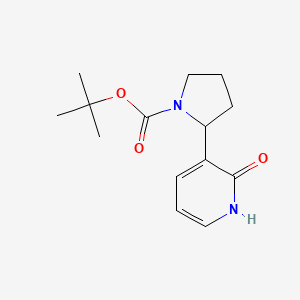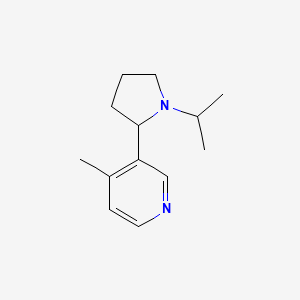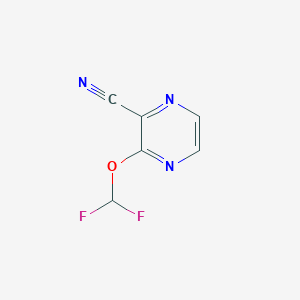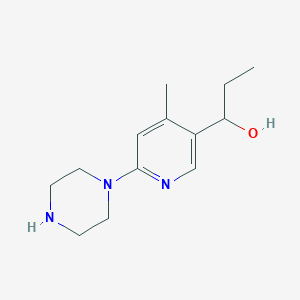
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of piperidine derivatives with triazole precursors under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction between a fluoro compound and dimethyl-piperidin-4-ylmethyl-amine in 1-methyl-pyrrolidin-2-one at 200°C for 30 minutes . The reaction mixture is then poured into water, and the product is isolated through chromatography on silica gel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-(piperidin-4-yl)methanamine: A related compound with similar structural features but different functional groups.
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine: Another similar compound with a phenyl group attached to the piperidine ring.
Uniqueness
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H17N5O |
|---|---|
Molekulargewicht |
223.28 g/mol |
IUPAC-Name |
N,N-dimethyl-1-piperidin-4-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10(16)9-7-15(13-12-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
YLKBMRMZTZIARK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN(N=N1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11811323.png)
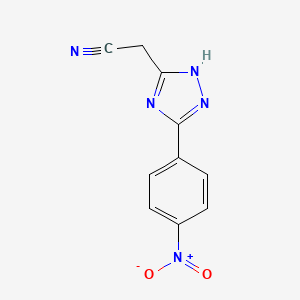
![6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11811336.png)

